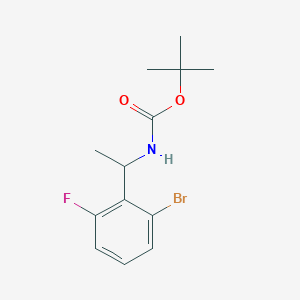

tert-Butyl (1-(2-bromo-6-fluorophenyl)ethyl)carbamate

Description

tert-Butyl (1-(2-bromo-6-fluorophenyl)ethyl)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group attached to an ethylamine moiety, which is further substituted with a 2-bromo-6-fluorophenyl ring. The Boc group enhances stability during synthetic processes, while the bromo and fluoro substituents on the aromatic ring influence electronic and steric properties, affecting reactivity and binding interactions in biological systems .

Properties

IUPAC Name |

tert-butyl N-[1-(2-bromo-6-fluorophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)11-9(14)6-5-7-10(11)15/h5-8H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCVCJIXQCRVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Br)F)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-bromo-6-fluorophenyl)ethyl)carbamate typically involves the reaction of 2-bromo-6-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-bromo-6-fluorophenyl)ethyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

tert-Butyl (1-(2-bromo-6-fluorophenyl)ethyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-bromo-6-fluorophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and other biomolecules. The carbamate group can also undergo hydrolysis to release the active amine, which can interact with various biological pathways.

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents

Key Observations :

- Electron-Withdrawing Effects : The 6-fluoro group in the target compound enhances the electron-deficient nature of the aromatic ring, favoring electrophilic aromatic substitution at specific positions .

- Solubility : Methoxy-containing analogues (e.g., ) exhibit higher solubility in polar solvents compared to halogen-only derivatives.

Analogues with Heterocyclic Moieties

Key Observations :

- Heterocyclic Influence : Pyrimidine-containing derivatives (e.g., ) show higher binding affinity to biological targets like histamine receptors due to planar aromatic systems.

Biological Activity

Introduction

tert-Butyl (1-(2-bromo-6-fluorophenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a tert-butyl group and a carbamate functional group attached to a phenyl ring with bromine and fluorine substituents, suggests unique interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H18BrFNO2

- Molecular Weight : 300.19 g/mol

- CAS Number : 1187932-11-1

The biological activity of this compound is primarily attributed to its ability to form halogen bonds and covalent interactions with specific enzymes or receptors. The presence of bromine and fluorine atoms enhances the compound's reactivity, influencing its interaction with biological macromolecules.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, similar to other carbamate derivatives. This inhibition can affect neurotransmission pathways, making it a candidate for insecticide development against disease-vectoring mosquitoes .

- Modulation of Biological Pathways : The carbamate group can interact with various biological targets, potentially modulating their function and influencing metabolic processes .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in laboratory settings. A study evaluated its effects on mosquito acetylcholinesterase, revealing that the compound effectively inhibited this enzyme, which is critical for mosquito survival .

Case Study: Insecticidal Activity

A notable case study involved testing the insecticidal properties of this compound against Aedes aegypti mosquitoes. The results indicated that the compound could serve as a potent insecticide due to its mechanism of action involving acetylcholinesterase inhibition.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable pharmacophore in drug design. Its potential applications include:

Q & A

Q. What are the optimal synthetic conditions for tert-butyl (1-(2-bromo-6-fluorophenyl)ethyl)carbamate?

- Methodological Answer : Synthesis optimization involves varying reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., DCM or THF), and catalysts (e.g., palladium for cross-coupling). A factorial design approach can systematically evaluate these factors, prioritizing yield and purity . For halogenated intermediates, nucleophilic substitution of bromine may require controlled conditions to avoid byproducts, as seen in analogous carbamate syntheses .

Q. How can this compound be purified effectively?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating carbamates. Recrystallization using ethanol/water mixtures may enhance purity, particularly for halogenated derivatives. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the bromo-fluoro substitution (e.g., aromatic proton splitting patterns and coupling constants) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~328.04 for C13H16BrFNO2).

- FT-IR : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H vibrations (~3350 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromine substitution. Reaction path search algorithms (e.g., IRC analysis) identify intermediates, while Fukui indices predict electrophilic/nucleophilic sites. Integrate computational results with experimental kinetics (e.g., monitoring SN2 reactions via LC-MS) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the carbamate carbonyl and adjacent ethyl protons confirm connectivity. If crystallinity permits, single-crystal X-ray diffraction provides definitive proof .

Q. How to design experiments probing the compound’s interaction with biological targets?

Q. What methodologies assess the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

Q. How to address limited literature on this compound’s applications?

- Methodological Answer : Derive insights from structurally similar compounds (e.g., tert-butyl (1-(3-bromo-2-methylphenyl)ethyl)carbamate). Use SciFinder or Reaxys to identify analogous reaction pathways or bioactivity data. Collaborate with computational chemists to generate predictive ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.